molecular formula C10H10O4 B086602 1,3-Diacetoxybenzene CAS No. 108-58-7

1,3-Diacetoxybenzene

Cat. No. B086602
CAS RN: 108-58-7
M. Wt: 194.18 g/mol
InChI Key: STOUHHBZBQBYHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as derivatives of diacetoxybenzene, involves oxidative C-H amination and other methodologies. For instance, (diacetoxy)iodobenzene (PIDA)-mediated oxidative C-H amination has been achieved under metal-free conditions at room temperature, suggesting a radical pathway in the synthesis of 3-amino substituted imidazopyridines (Mondal et al., 2017). Additionally, the disproportionation of (diacetoxyiodo)benzene to iodobenzene and iodylbenzene, catalyzed by RuCl3, leads to efficient oxidation of alcohols to carbonyl compounds (Yusubov et al., 2006).

Molecular Structure Analysis

Studies on similar compounds, like 1,3-dimethoxybenzene, provide insights into the molecular structure through methods such as gas-phase electron diffraction and quantum chemical calculations. These studies reveal the presence of stable planar conformers and contribute to understanding the conformational properties of such molecules (Dorofeeva et al., 2010).

Chemical Reactions and Properties

The reactivity of diacetoxybenzene derivatives involves various chemical transformations, including oxidative conversion of alkenes to esters using iodobenzene dicarboxylates derived from amino acids (Koposov et al., 2004). These reactions highlight the versatility and reactivity of diacetoxybenzene compounds in synthetic organic chemistry.

Scientific Research Applications

  • Electrochemical Destruction of Aromatic Organic Compounds : A study investigated the electrochemical oxidation of 1,3-dihydroxybenzene for wastewater treatment, achieving a 95.78% conversion coefficient in three hours of electrolysis (Zhelovitskaya, Dresvyannikov, & Shagidullin, 2020).

  • Synthesis of Imidazopyridines and Indolizines : The use of (Diacetoxy)iodobenzene for oxidative C-H amination in the synthesis of imidazopyridines and indolizines under metal-free conditions at room temperature was explored (Mondal, Samanta, Jana, & Hajra, 2017).

  • Aerobic Oxidation of 1,3,5-Triisopropylbenzene : Research demonstrated the aerobic oxidation of 1,3,5-triisopropylbenzene using N-hydroxyphthalimide (NHPI), resulting in products like 5-acetoxy-1,3-diisopropylbenzene and 3,5-diacetoxy-1-isopropylbenzene, which are useful in pharmaceuticals (Aoki, Hirai, Sakaguchi, & Ishii, 2005).

  • Solubility and Thermodynamics of Polymorphs : The study of the solubility and thermodynamic stability of polymorphs of 2,3,5-Trimethyl-1,4-diacetoxybenzene in various alcohols was conducted (Yang, Yin, Hou, Wang, Bao, Wang, & Hao, 2013).

  • Synthesis of 3,5-Diacetoxystyrene : The synthesis of 3,5-Diacetoxystyrene from 3,5-dihydroxyacetophenone in a three-step process using solid acid catalysts was explored (Ji Ming-li, 2009).

  • Regioselective N-Acylation : A study showed that diacetoxyiodobenzene (DIB) can be used for regioselective N-acylation of 1,3-disubstituted thioureas, providing an environmentally benign method with high efficiency (Singh, Ghosh, Murru, & Patel, 2008).

Safety And Hazards

1,3-Diacetoxybenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

(3-acetyloxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(11)13-9-4-3-5-10(6-9)14-8(2)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOUHHBZBQBYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883303
Record name 1,3-Benzenediol, 1,3-diacetate
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diacetoxybenzene

CAS RN

108-58-7
Record name 1,3-Benzenediol, 1,3-diacetate
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Record name 1,3-Diacetoxybenzene
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Record name 1,3-Diacetoxybenzene
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Record name 1,3-Benzenediol, 1,3-diacetate
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Record name 1,3-Benzenediol, 1,3-diacetate
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Record name m-phenylene di(acetate)
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Record name 1,3-DIACETOXYBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
PBD de la Mare, NS Isaacs, MJ McGlone - Journal of the Chemical …, 1976 - pubs.rsc.org
The rates and products of chlorination of acetoxybenzene, the diacetoxybenzenes, and 4-acetoxyacetanilide by molecular chlorine in acetic acid at 25 have been examined. The results …
Number of citations: 2 pubs.rsc.org
AJ Bellamy, SJ Ward, P Golding - … Explosives, Pyrotechnics: An …, 2002 - Wiley Online Library
A new, three‐stage synthesis of 1,3,5‐triamino‐2,4,6‐trinitrobenzene (TATB) has been developed which avoids the use of halogenated precursors or reagents. The starting material, 1,3,…
Number of citations: 93 onlinelibrary.wiley.com
Y Cheng, G Xu, J Wu, C Zhang, L Yang - Tetrahedron Letters, 2010 - Elsevier
A new and efficient dynamic kinetic resolution (DKR) process of secondary aromatic alcohols was developed with acid resins as racemization catalysts. Acid resin CD8604 was shown …
Number of citations: 30 www.sciencedirect.com
YM CHENG, G Xu, JP WU, LR YANG - Chinese Journal of Organic …, 2010 - sioc-journal.cn
A new and efficient dynamic kinetic resolution (DKR) process of 1-phenylethanol was developed with acid resin as racemization catalyst and lipase as resolution catalyst. Acid resin …
Number of citations: 1 sioc-journal.cn
MS Kablaoui - The Journal of Organic Chemistry, 1974 - ACS Publications
Dihydroxybenzenes are obtained in high yields when the corresponding cyclohexanediones are refluxed with concentrated sulfuric acid in acetic anhydride-acetic acid solvent followed …
Number of citations: 15 pubs.acs.org
JI Jin, SH Lee, HJ Park, IJ Kim - Polymer journal, 1989 - nature.com
A series of aromatic copolyesters was prepared in melts from 1, 3-diacetoxybenzene, terephthalic acid and p-acetoxybenzoic acid, and the copolyesters’ liquid crystalline and other …
Number of citations: 13 www.nature.com
J Zilberman, D Yoffe, A Piotrowski… - Journal of Fire …, 2017 - journals.sagepub.com
Two new 9,10-dihydro-9-oxa-10-phosphaphenanthrene 10-oxide (DOPO)-containing compounds, (6,6′-(1-methylethylidene)-bis(9,10-dihydro-9-oxa-10-phosphaphenantrene-10-…
Number of citations: 11 journals.sagepub.com
NL Weinberg, HR Weinberg - Chemical Reviews, 1968 - ACS Publications
There are a number of reviews available dealing with electroorganic chemistry, including treatments of electrochemical reductions (182, 206, 644), the Kolbe reaction (315, 811, 823), …
Number of citations: 529 pubs.acs.org
KB Borisenko, K Zauer, I Hargittai - The Journal of Physical …, 1995 - ACS Publications
Our recent investigations of the molecular structures of 2-nitrophenol2 and 2-nitroresorcinol3’4 determined the presence of considerable intramolecular hydrogen bonding in these …
Number of citations: 23 pubs.acs.org
L Eberson, K Nyberg - Journal of the American Chemical Society, 1966 - ACS Publications
In orderto elucidate the mechanism of anodic acetoxylation, a number of organic compounds, most of them aromatic, have been studied polarographically at a rotating platinum anode …
Number of citations: 200 pubs.acs.org

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